
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate has several potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other bioactive compounds. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can lead to changes in their reactivity and biological activity. It has also been shown to inhibit the activity of certain enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of certain enzymes. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is its versatility, as it can be used in a wide range of applications, from the synthesis of metal complexes to the development of new drugs. It is also relatively easy to synthesize and has a high purity. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, including its use in the development of new drugs for the treatment of cancer and other diseases, its potential as a diagnostic tool for the detection of metal ions in biological samples, and its use in the development of new materials with unique properties. Further research is also needed to better understand the mechanism of action of this compound and its potential toxicity, which can have important implications for its use in scientific research and drug development.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its versatility, ease of synthesis, and potential applications make it an exciting area of study for researchers. However, further research is needed to fully understand its mechanism of action and potential toxicity, which can have important implications for its use in scientific research and drug development.
Synthesis Methods
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate can be synthesized through a series of chemical reactions that involve the use of tert-butylamine, methylamine, and acetic anhydride. The process involves the formation of an oxazole ring, followed by the addition of a methylamino group and a tert-butyl group to the carboxylate group. The final product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and ethanol.
properties
IUPAC Name |
tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-7(14-9(11-5)12-6)8(13)15-10(2,3)4/h1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMHUCPKBRXHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
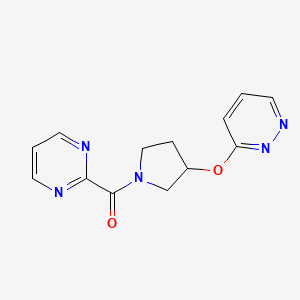
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)
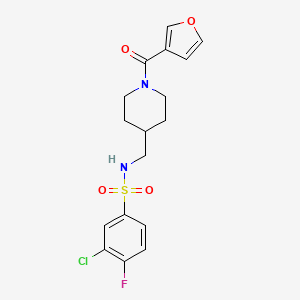
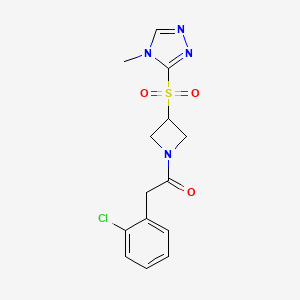
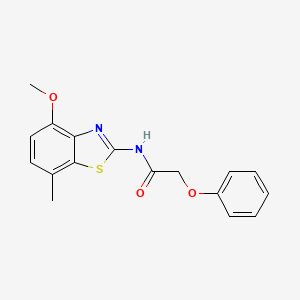
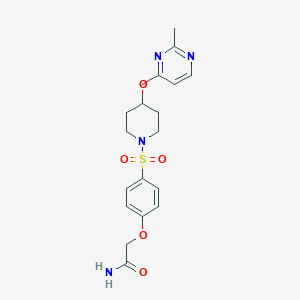
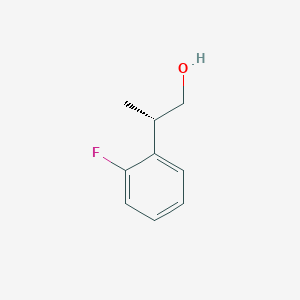

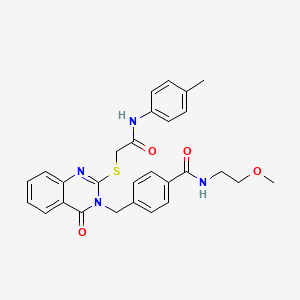
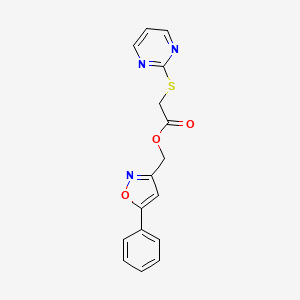

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)